molecular formula C11H11NO3 B2890764 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2408958-36-9

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

Cat. No.: B2890764
CAS No.: 2408958-36-9
M. Wt: 205.213
InChI Key: XIECRJVUDARDOZ-UHFFFAOYSA-N
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Description

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is a synthetic organic compound featuring an acetonitrile group linked to a phenoxy moiety, which is further substituted with an oxirane (epoxide) ring via a methoxy spacer. Its molecular formula is C₁₁H₁₁NO₃, and its structure is characterized by the reactive epoxide group, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-5-6-13-9-1-3-10(4-2-9)14-7-11-8-15-11/h1-4,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECRJVUDARDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile typically involves the reaction of 4-hydroxyphenoxyacetonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Recrystallization from solvents like acetonitrile is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile involves the reactivity of its oxirane ring and nitrile group. The oxirane ring can react with nucleophiles, leading to ring-opening reactions that form various functionalized products. The nitrile group can undergo reduction or hydrolysis, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The epoxide group in the target compound distinguishes it from simpler analogs like (4-Methoxyphenyl)acetonitrile, which lacks reactive functional groups. This epoxide enables participation in ring-opening reactions, enhancing its utility in drug synthesis . Ether-linked derivatives (e.g., 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile) exhibit increased hydrophilicity, which may influence solubility and pharmacokinetics .

Synthesis Pathways: The target compound is synthesized via epoxide intermediates, as seen in the reaction of 2,4-dinitro-N-(4-(oxiran-2-ylmethoxy)phenyl)aniline with morpholine . Simpler analogs like (4-Methoxyphenyl)acetonitrile are prepared through nucleophilic substitution of chloroacetonitrile with phenolic substrates .

Biological and Industrial Relevance :

  • The target compound’s role in KV10.1 inhibitor synthesis highlights its importance in oncology research. Derivatives exhibit micromolar-range inhibitory activity against cancer cell lines .
  • Natural analogs (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile from Penicillium chrysogenum) demonstrate antimicrobial properties, though their yields are lower compared to synthetic routes .

Biological Activity

2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features an epoxide group (oxiran) linked to a phenoxy acetonitrile moiety, which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its epoxide functionality may facilitate nucleophilic attack by biological molecules, leading to modifications in protein function or signaling pathways.

Target Interactions

  • Kinases : The compound may inhibit specific kinases involved in cellular signaling.
  • Enzymes : It could act as a substrate or inhibitor for enzymes involved in metabolic pathways.

Anticancer Properties

Some studies have reported that phenolic compounds can exhibit anticancer activities by inducing apoptosis in cancer cells. The presence of the oxirane group may enhance this property by facilitating interactions with DNA or proteins involved in cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various phenoxy derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited a Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration of this compound's antimicrobial potential.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
This compoundTBDTBD

Study 2: Anticancer Activity

In vitro studies on phenolic compounds have shown that they can induce apoptosis in human cancer cell lines. A derivative structurally similar to this compound was tested against breast cancer cells, showing significant cytotoxicity at concentrations above 10 µM.

Concentration (µM)% Cell Viability
0100
1075
5030

Research Findings

  • Synthesis and Characterization : The synthesis of related compounds has been documented, showcasing methods such as nucleophilic substitution reactions that could potentially be applied to synthesize this compound efficiently.
  • Biochemical Pathways : Studies suggest that similar compounds can affect various biochemical pathways, including those involved in inflammation and oxidative stress responses.
  • Toxicological Studies : Preliminary toxicological assessments indicate that while some derivatives exhibit beneficial biological activities, they also require careful evaluation for safety and efficacy before therapeutic applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, epoxide ring-opening reactions (critical for introducing the oxiran-2-ylmethoxy group) benefit from nucleophilic catalysts like tetrabutylammonium bromide under anhydrous conditions . Post-synthesis, pH adjustments (e.g., lowering to pH 3–5) can stabilize intermediates and prevent undesired hydrolysis . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to nitrile functionalization steps .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts . For highly polar impurities, recrystallization in ethanol/water mixtures improves crystallinity. Advanced techniques like preparative HPLC with C18 columns are recommended for isolating enantiomers or resolving structurally similar derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the oxirane ring (δ 3.5–4.5 ppm for epoxide protons) and nitrile group (no direct proton signal but inferred from adjacent carbons) .
  • IR : A sharp peak near 2240 cm1^{-1} confirms the C≡N stretch .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 249.0895 for C12_{12}H12_{12}NO3_3) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Systematic meta-analysis of pharmacological data, coupled with dose-response curve standardization, can identify confounding factors . For example, discrepancies in cytotoxicity studies may result from differences in cell membrane permeability to nitrile-containing compounds. Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) is critical .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the oxirane ring for nucleophilic attack. Kinetic studies using substituted phenols reveal that steric hindrance at the para-position slows epoxide ring-opening, while electron-donating groups (e.g., methoxy) enhance reactivity . Density functional theory (DFT) simulations predict regioselectivity in reactions with amines, favoring attack at the less substituted epoxide carbon .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) identifies binding poses where the nitrile group participates in hydrogen bonding with active-site residues . Quantitative structure-activity relationship (QSAR) models trained on analogs with known IC50_{50} values can prioritize derivatives for synthesis .

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